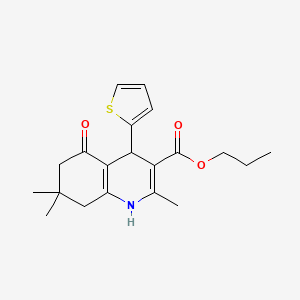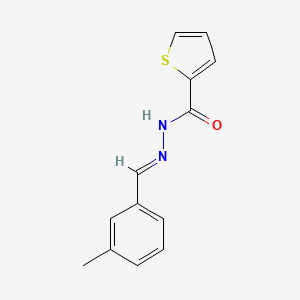![molecular formula C23H17NO6 B11680017 (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B11680017.png)
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate is a complex organic compound that belongs to the class of chromen derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Cyclization Reactions: Formation of the chromen ring system through cyclization of appropriate precursors.
Esterification: Introduction of the ester group via esterification reactions.
Coupling Reactions: Coupling of the chromen derivative with the isoindole derivative using reagents such as coupling agents and catalysts.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound for drug discovery.
Medicine
The compound’s potential therapeutic properties can be explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, it may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Chromen Derivatives: Compounds with similar chromen structures.
Isoindole Derivatives: Compounds containing the isoindole moiety.
Uniqueness
The uniqueness of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C23H17NO6 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C23H17NO6/c25-20(10-11-24-21(26)16-4-1-2-5-17(16)22(24)27)29-13-8-9-15-14-6-3-7-18(14)23(28)30-19(15)12-13/h1-2,4-5,8-9,12H,3,6-7,10-11H2 |
Clave InChI |
ZVTHXPAODNGIBA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)CCN4C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(3-fluorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11679950.png)
![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679958.png)
![(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11679963.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11679966.png)
![ethyl (2Z)-1,3-diethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B11679969.png)
![6-chloro-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11679970.png)
![dimethyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11679976.png)
![diethyl (2Z)-5-amino-2-(3-nitrobenzylidene)-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11679980.png)
![2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11679986.png)

![N-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11680002.png)
![4-({[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide](/img/structure/B11680006.png)


